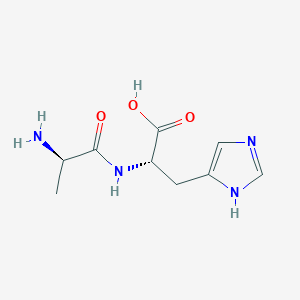
d-Alanyl-l-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
d-Alanyl-l-histidine: is a dipeptide composed of the amino acids d-alanine and l-histidine. It is a derivative of carnosine, which is known for its broad spectrum of beneficial biological activities. This compound is recognized for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anti-glycation properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of d-alanyl-l-histidine typically involves the direct coupling of unprotected d-alanine with l-histidine. This process can be mediated by enzymes such as dipeptidases. For instance, a recombinant dipeptidase from Serratia marcescens has been identified for its high synthetic activity towards carnosine derivatives . The reaction conditions often include the presence of divalent metal ions like MnCl2, which significantly enhance the enzyme’s activity .
Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes involve the use of ultra-filtration membrane reactors for catalyst retention and nanofiltration membranes to isolate the desired product from the reaction mixture. This method ensures high purity and yield of the compound .
化学反応の分析
Types of Reactions: d-Alanyl-l-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced antioxidant and anti-inflammatory properties .
科学的研究の応用
Chemistry: In chemistry, d-alanyl-l-histidine is used as a model compound for studying peptide synthesis and enzymatic reactions. Its unique structure makes it an excellent candidate for investigating the mechanisms of peptide bond formation and hydrolysis .
Biology: In biological research, this compound is studied for its role in cellular metabolism and signaling. It has been shown to modulate the activity of various enzymes and receptors, making it a valuable tool for understanding cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to reduce oxidative stress, inflammation, and glycation, which are implicated in various diseases, including neurodegenerative disorders and diabetes .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a popular ingredient in products aimed at promoting health and wellness .
作用機序
d-Alanyl-l-histidine exerts its effects through multiple mechanisms. It acts as an antioxidant by scavenging reactive oxygen and nitrogen species, thereby protecting cells from oxidative damage. It also modulates the activity of pro-inflammatory mediators, reducing inflammation . Additionally, this compound inhibits the formation of advanced glycation end-products, which are associated with aging and chronic diseases .
類似化合物との比較
- l-Carnosine (β-alanyl-l-histidine)
- d-Carnosine (β-alanyl-d-histidine)
- Anserine (β-alanyl-3-methyl-l-histidine)
Comparison: d-Alanyl-l-histidine is unique compared to its similar compounds due to its specific stereochemistry, which influences its biological activity and stability. Unlike l-carnosine, this compound is not readily hydrolyzed by carnosinase, making it more stable in biological systems . This stability enhances its therapeutic potential, particularly in conditions where prolonged activity is desired .
特性
分子式 |
C9H14N4O3 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H14N4O3/c1-5(10)8(14)13-7(9(15)16)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7+/m1/s1 |
InChIキー |
XZWXFWBHYRFLEF-VDTYLAMSSA-N |
異性体SMILES |
C[C@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
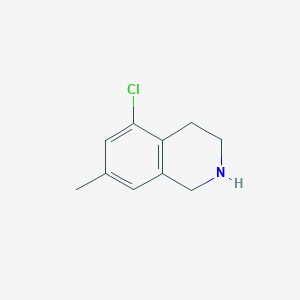

![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12844439.png)
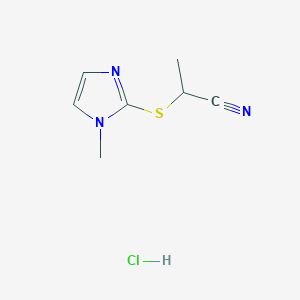
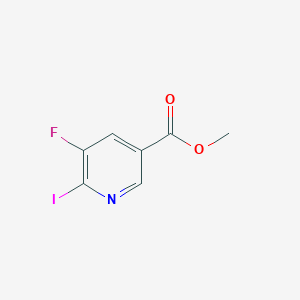
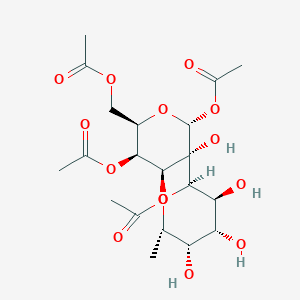
![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
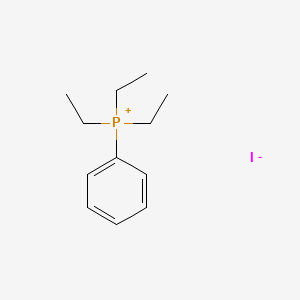

![Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate](/img/structure/B12844477.png)
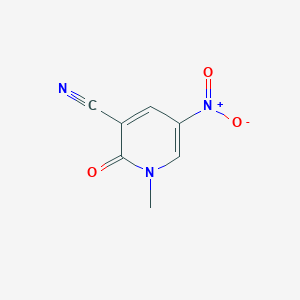
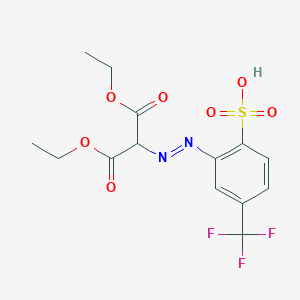
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
